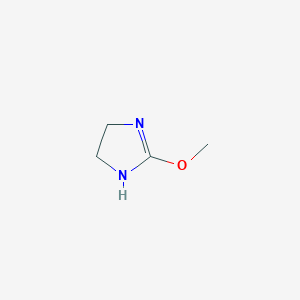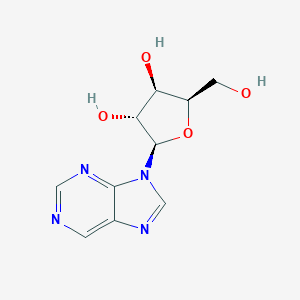
4-(Chloromethyl)-2-methylthiazole hydrochloride
Vue d'ensemble
Description
4-(Chloromethyl)-2-methylthiazole hydrochloride is a chemical compound of interest in various fields of chemistry due to its utility in synthesis and applications in material science, pharmaceuticals, and chemical research. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of compounds.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-2-methylthiazole derivatives often involves multiple-step reactions starting from readily available precursors. For instance, Zheng-hong (2009) described a five-step synthesis process starting from ethyl 4-aminobenzonic, including cyclization, diazotization, bromination, substitution, reduction, and chlorination, to synthesize 2-Chloro-6-chloromethylbenzothiazole, a related compound (Zheng-hong, 2009). Such methodologies showcase the complexity and the synthetic routes available for chloromethyl thiazole derivatives.
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-2-methylthiazole hydrochloride and related compounds has been elucidated through various spectroscopic techniques. NMR and IR spectroscopy are commonly used to confirm the structures of intermediates and the final product in the synthetic process, as highlighted in the synthesis of related thiazole derivatives.
Chemical Reactions and Properties
Chemical reactions involving 4-(Chloromethyl)-2-methylthiazole hydrochloride are diverse, including nucleophilic substitutions, cyclizations, and condensation reactions. The presence of the chloromethyl group makes it a reactive intermediate for further functionalization. For example, El-wassimy et al. (1992) synthesized 2-Chloromethyl-1,2,4-triazole-3-thione derivatives through hydroxymethyl derivatives and explored their reactions with various nucleophiles, showcasing the compound's versatility in organic synthesis (El-wassimy et al., 1992).
Applications De Recherche Scientifique
It is used for synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Its 2-bromomethyl analogue is particularly useful in this context (Patil & Luzzio, 2016).
The compound aids in the synthesis of 2-(2-hydroxyphenylimino)-4-methylthiazoles and their derivatives, which are significant in various chemical processes (Kalcheva, Tosheva, & Hadjieva, 1993).
It is instrumental in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds, highlighting its importance in medicinal chemistry (Li et al., 2010).
The compound is used in the synthesis of heminevrin, a drug with applications as a hypnotic, tranquilizer, and anticonvulsant (Antonov et al., 1999).
Derivatives of 4-methylthiazole have shown promising antihyperglycemic activities in mice, suggesting potential applications in the treatment of type II diabetes (Li-da, 2010).
A modified synthesis of this compound is utilized in the creation of Dexlansoprazole, a drug for treating GERD ulcers and related gastric acid diseases (Gilbile, Bhavani, & Vyas, 2017).
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative, inhibits leukemia cell proliferation and has significant antifilarial activity (Kumar et al., 1993).
Clomethiazole, derived from this compound, is used in the prevention and/or treatment of spinal cord injury (Davis, 1954).
Various thiazole derivatives show moderate to good antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Babu et al., 2016).
4-MTHT, another derivative, is an effective inhibitor for the corrosion and dissolution protection of mild steel in hydrochloric acid solution (Bentiss et al., 2007).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDISJLDVGNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370160 | |
| Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylthiazole hydrochloride | |
CAS RN |
77470-53-2 | |
| Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















